

Application Notes and Protocols for JNJ-46356479 in Electrophysiology Slice Preparations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-46356479

Cat. No.: B15574158

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Introduction

JNJ-46356479 is a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).^{[1][2]} As a PAM, **JNJ-46356479** enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself. The mGluR2 is a presynaptic autoreceptor that, when activated, inhibits the release of glutamate.^{[3][4][5]} This mechanism of action has positioned **JNJ-46356479** as a potential therapeutic agent for neurological and psychiatric disorders characterized by glutamatergic dysfunction, such as schizophrenia.^{[4][5][6]} Preclinical studies in animal models of schizophrenia have demonstrated that **JNJ-46356479** can reverse behavioral and certain neuropathological deficits.^{[3][5][7][8]}

These application notes provide a summary of the known characteristics of **JNJ-46356479** and detailed protocols for its application in acute electrophysiology slice preparations to study its effects on synaptic transmission and neuronal excitability. While direct quantitative data for **JNJ-46356479** in slice electrophysiology is not extensively available in public literature, the provided protocols are based on established methodologies for studying mGluR2 modulators.

Data Presentation

JNJ-46356479 Compound Summary

Property	Value	Reference
Mechanism of Action	Positive Allosteric Modulator (PAM) of mGluR2	[1] [2]
Target	Metabotropic Glutamate Receptor 2 (mGluR2)	[1]
EC50	78 nM	[2]
Known In Vitro Effects	Attenuates glutamate- and dopamine-induced apoptosis in human neuroblastoma cell cultures.	[6]
Known In Vivo Effects	Reverses behavioral and neuropathological deficits in a postnatal ketamine mouse model of schizophrenia.	[3] [5] [7] [8]

Expected Electrophysiological Effects of JNJ-46356479 in Slice Preparations

Based on its mechanism as a presynaptic inhibitor of glutamate release, the following effects are anticipated when applying **JNJ-46356479** to acute brain slices. Quantitative values would need to be determined empirically.

Parameter	Expected Effect	Rationale
Evoked Excitatory Postsynaptic Current (eEPSC) Amplitude	Decrease	Reduced presynaptic glutamate release.
Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency	Decrease	Reduced probability of spontaneous glutamate vesicle fusion.
Paired-Pulse Ratio (PPR)	Increase	A presynaptic mechanism of action leads to a lower probability of release to the first stimulus, resulting in less short-term depression and a relative enhancement of the second response.
Long-Term Potentiation (LTP) Induction/Expression	Potential Inhibition	Reduced glutamate release may impair the induction of certain forms of LTP that are dependent on high glutamate concentrations.

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes a standard method for preparing acute brain slices suitable for electrophysiological recordings.

Materials:

- Rodent (e.g., mouse or rat)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Vibrating microtome (vibratome)

- Dissection tools (scissors, forceps, scalpel)
- Petri dishes
- Filter paper
- Carbogen gas (95% O₂ / 5% CO₂)
- Ice-cold NMDG-based artificial cerebrospinal fluid (aCSF)
- Standard aCSF
- Recovery chamber
- Water bath

Solutions:

- NMDG-aCSF (for slicing): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂, 10 mM MgSO₄. pH 7.3-7.4, osmolality ~300-310 mOsm.
- Standard aCSF (for recording): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM glucose, 2 mM CaCl₂, 1 mM MgSO₄. pH 7.4, osmolality ~300-310 mOsm.

Procedure:

- Anesthetize the animal deeply according to approved institutional protocols.
- Perform transcardial perfusion with ice-cold, carbogen-saturated NMDG-aCSF.
- Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated NMDG-aCSF.
- Mount the brain onto the vibratome stage using cyanoacrylate glue.
- Fill the vibratome buffer tray with ice-cold, carbogenated NMDG-aCSF.

- Cut coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex) at a thickness of 250-350 μm .
- Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for 10-15 minutes.
- Transfer the slices to a holding chamber containing standard aCSF saturated with carbogen at room temperature and allow them to recover for at least 1 hour before recording.

Protocol 2: Whole-Cell Patch-Clamp Recording of Synaptic Transmission

This protocol describes how to assess the effect of **JNJ-46356479** on evoked and spontaneous synaptic currents.

Materials:

- Prepared acute brain slices in a holding chamber
- Patch-clamp electrophysiology setup (microscope, micromanipulators, amplifier, digitizer, computer with acquisition software)
- Recording chamber with continuous perfusion of carbogenated aCSF
- Borosilicate glass capillaries for pulling patch pipettes
- Pipette puller
- Stimulating electrode (e.g., concentric bipolar electrode)
- **JNJ-46356479** stock solution (in DMSO) and working solutions (in aCSF)

Intracellular Solution (for recording EPSCs):

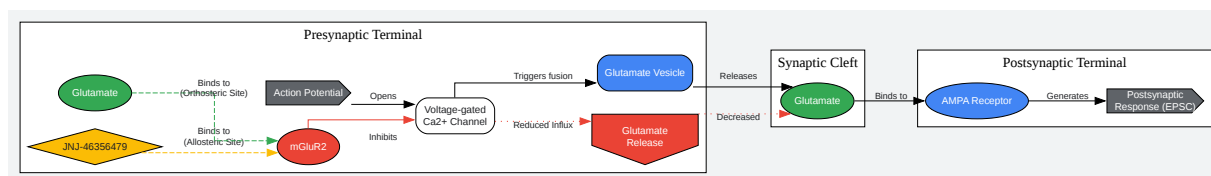
- 130 mM Cs-methanesulfonate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl₂, 5 mM EGTA, 2 mM ATP-Mg, 0.3 mM GTP-Na, 10 mM phosphocreatine. pH 7.2-7.3, osmolarity ~290 mOsm.

Procedure:

- Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated standard aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
- Visualize a neuron in the desired brain region (e.g., a pyramidal neuron in the CA1 region of the hippocampus).
- Pull a patch pipette with a resistance of 3-6 MΩ when filled with intracellular solution.
- Approach the selected neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Voltage-clamp the neuron at -70 mV to record EPSCs.
- Place a stimulating electrode in a region that provides synaptic input to the recorded neuron (e.g., Schaffer collaterals for CA1 pyramidal neurons).
- Baseline Recording: Record stable baseline eEPSCs for 5-10 minutes by delivering stimuli at a low frequency (e.g., 0.1 Hz). To assess the paired-pulse ratio, deliver two stimuli in close succession (e.g., 50 ms inter-stimulus interval). Also, record sEPSCs for a few minutes in the absence of stimulation.
- Drug Application: Perfuse the slice with aCSF containing the desired concentration of **JNJ-46356479**. Ensure the final DMSO concentration is low (<0.1%).
- Effect Recording: Continue recording eEPSCs and sEPSCs for 10-20 minutes to observe the effect of the compound.
- Washout: Perfuse the slice with standard aCSF to wash out the drug and observe any recovery of synaptic transmission.
- Data Analysis: Measure the amplitude of eEPSCs, the frequency and amplitude of sEPSCs, and the paired-pulse ratio before, during, and after drug application.

Visualizations

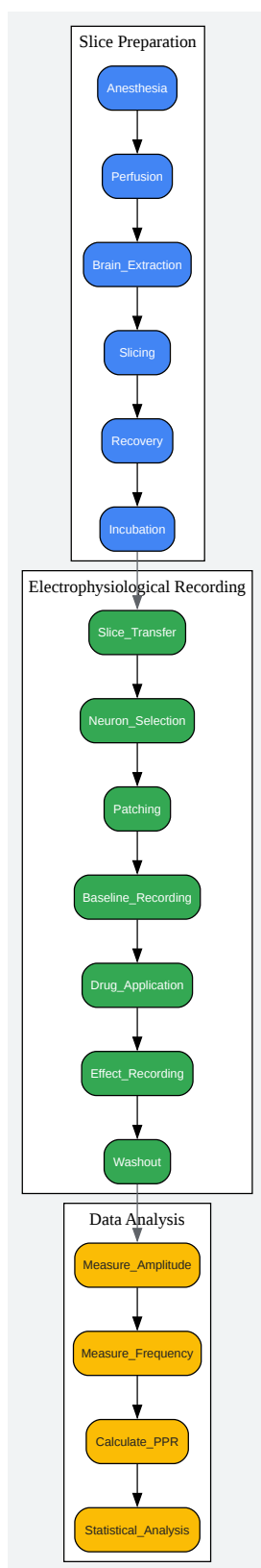
Signaling Pathway of JNJ-46356479



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Caption: **JNJ-46356479** enhances mGluR2 activity, reducing presynaptic glutamate release.

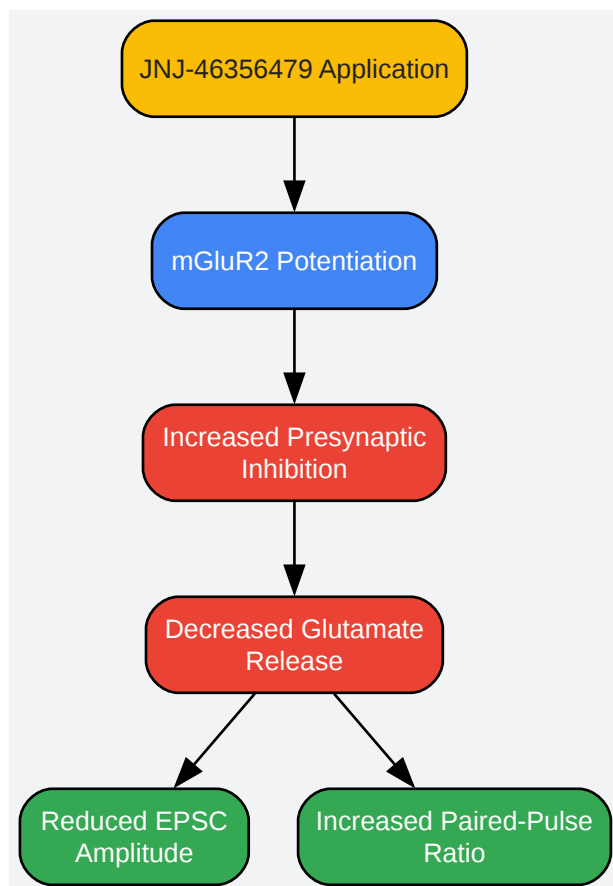
Experimental Workflow for Electrophysiology



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Caption: Workflow for preparing brain slices and recording electrophysiological data.

Logical Relationship of JNJ-46356479's Presynaptic Action



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Caption: Logical flow of **JNJ-46356479**'s presynaptic effects on synaptic transmission.

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- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-46356479 in Electrophysiology Slice Preparations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574158#jnj-46356479-in-electrophysiology-slice-preparations]

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